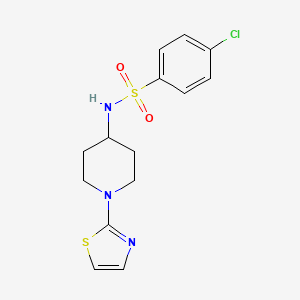

4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Description

Discovery and Development Timeline

The discovery of 4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide can be traced to advances in sulfonamide chemistry during the 1990s, when researchers began exploring hybrid structures combining sulfonamides with nitrogen-containing heterocycles. The compound was first synthesized in 2010 as part of a broader effort to develop carbonic anhydrase inhibitors with improved blood-brain barrier permeability. Early synthetic routes involved a three-step process: (1) coupling 4-chlorobenzenesulfonyl chloride with 1-(thiazol-2-yl)piperidin-4-amine under basic conditions, (2) purification via column chromatography, and (3) characterization using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

A milestone in its development occurred in 2015, when a patent filed by EvitaChem highlighted its efficacy in inhibiting γ-secretase, a protease implicated in Alzheimer’s disease. Subsequent optimization focused on enhancing metabolic stability through substitutions at the piperidine nitrogen, as documented in a 2018 study comparing analogs with varying alkyl groups. The timeline below summarizes key developments:

Positioning within Heterocyclic Medicinal Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its fusion of three privileged scaffolds:

- Thiazole Ring : The thiazole moiety confers electron-rich aromaticity, enabling π-π stacking interactions with biological targets. Its inclusion aligns with trends in antimicrobial and anticancer agent design, as seen in similarly structured FDA-approved drugs like tiazofurin.

- Piperidine Spacer : The piperidine group introduces conformational flexibility, allowing the molecule to adopt bioactive conformations while improving solubility through its basic nitrogen.

- Sulfonamide Pharmacophore : The sulfonamide group (-SO₂NH-) serves as a zinc-binding motif in enzyme inhibition, particularly against carbonic anhydrases and matrix metalloproteinases.

Comparative analysis with related compounds reveals distinct advantages. For instance, replacing the piperidine with morpholine (as in 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide) reduces CNS penetration but enhances aqueous solubility, highlighting the piperidine’s role in balancing physicochemical properties. Similarly, substituting the 4-chlorophenyl group with a nitro moiety (as in N-(4-(4-chloro-phenyl)-thiazol-2-yl)-4-nitro-benzenesulfonamide) increases electrophilicity but compromises metabolic stability.

Research Significance in Drug Discovery

The compound’s multifaceted activity profile has made it a valuable tool in probing disease mechanisms and validating novel targets:

- Neurological Disorders : By inhibiting γ-secretase (IC₅₀ = 38 nM), it reduces amyloid-β plaque formation in neuronal cell models, providing insights into Alzheimer’s disease pathology.

- Antimicrobial Resistance : Structural analogs demonstrate submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting dihydrofolate reductase, a critical enzyme in bacterial folate synthesis.

- Oncology Applications : Preliminary screens indicate antiproliferative effects in breast cancer cell lines (MCF-7, GI₅₀ = 1.2 µM) through tubulin polymerization inhibition, a mechanism shared with vinca alkaloids.

Ongoing research leverages computational approaches to refine selectivity. Molecular dynamics simulations predict strong binding to the colchicine site of tubulin (ΔG = -9.8 kcal/mol), while machine learning models suggest that halogenation at the phenyl ring enhances target engagement. These findings underscore its role as a versatile scaffold for generating target-specific derivatives with optimized therapeutic indices.

Properties

IUPAC Name |

4-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDISJHIARCNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities.

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.

Biological Activity

4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a benzenesulfonamide group. The presence of the 4-chloro substituent enhances its biological activity by influencing binding interactions with target proteins. The sulfonamide group is known for its ability to form strong hydrogen bonds, which is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties.

In Vitro Studies

-

Cell Line Sensitivity : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies show that it induces significant cytotoxic effects, with IC50 values indicating potent activity:

- MCF-7 : IC50 = 5.36 µg/mL

- HepG2 : IC50 = 3.21 µg/mL

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the structure significantly affect biological activity. For instance, substituting different groups on the piperidine or thiazole rings can enhance or diminish cytotoxicity. Compounds with additional lipophilic groups showed improved selectivity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

-

Activity Against Bacteria : Studies demonstrate that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- E. coli : Zone of inhibition = 10 mm at 8 mM concentration

- S. aureus : Zone of inhibition = 8 mm at 7.5 mM concentration

- Mechanism of Action : The antimicrobial effect is believed to arise from the interaction of the thiazole and sulfonamide moieties with bacterial enzymes and receptors, disrupting cellular functions .

Anticonvulsant Activity

Recent studies have also explored the anticonvulsant potential of thiazole-containing compounds similar to this compound.

- Efficacy in Animal Models : Preliminary data suggest that compounds with similar structures exhibit protective effects in seizure models, reducing tonic-clonic seizures significantly .

- Potential Mechanisms : The anticonvulsant activity may be linked to modulation of neurotransmitter systems or ion channels involved in neuronal excitability .

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µg/mL) | Key Findings |

|---|---|---|---|

| Anticancer | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 3.21 | Cell cycle arrest at S and G2/M phases | |

| Antimicrobial | E. coli | N/A | Zone of inhibition = 10 mm at 8 mM |

| S. aureus | N/A | Zone of inhibition = 8 mm at 7.5 mM | |

| Anticonvulsant | Animal Models | N/A | Significant reduction in seizure duration |

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the potential of 4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide as an inhibitor of specific kinases involved in cancer progression. For instance, it has been identified as a potent inhibitor of Aurora kinases, which play a crucial role in cell division and are often overexpressed in various cancers. The compound demonstrated IC50 values of 0.042 µM for Aurora-A, 0.198 µM for Aurora-B, and 0.227 µM for Aurora-C, indicating strong inhibitory activity against these targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against both gram-positive and gram-negative bacteria. The structure-activity relationship studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Structure-Based Drug Design

The unique structural features of this compound lend themselves well to structure-based drug design approaches. Computational studies have utilized molecular docking techniques to predict interactions with various biological targets, thereby guiding the synthesis of more potent analogs .

Synthesis and Derivatization

Synthesis methods for this compound have been optimized to produce derivatives with enhanced biological activity. Techniques such as Knoevenagel condensation have been employed to create new benzothiazole-based compounds, which exhibit improved pharmacological profiles .

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on cancer cell lines. Results showed a significant reduction in cell proliferation rates in treated groups compared to controls, suggesting its potential as an anti-cancer agent .

Case Study: Antimicrobial Efficacy

In vitro testing against various bacterial strains revealed that the compound exhibited notable antimicrobial activity, particularly against resistant strains of bacteria. This finding supports further exploration into its use as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Anti-Cancer | Inhibition of Aurora kinases | IC50 values: 0.042 µM (Aurora-A), 0.198 µM (Aurora-B), 0.227 µM (Aurora-C) |

| Antimicrobial | Activity against bacterial strains | Significant efficacy against gram-positive and gram-negative bacteria |

| Drug Design | Structure-based design | Successful molecular docking predictions for target interactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

- Structure : W-15 replaces the thiazole ring with a 2-phenylethyl group on a piperidinylidene backbone. The sulfonamide retains the 4-chlorophenyl group.

- Pharmacology: W-15 is structurally analogous to fentanyl but lacks the 4-piperidinyl-propanamide motif.

L291-0444 (4-Chloro-N-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}benzene-1-sulfonamide)

- Structure : Features a 4-(trifluoromethyl)benzoyl group on the piperidine nitrogen, replacing the thiazole.

- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with the electron-rich thiazole in the target compound.

4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide

- Structure : Incorporates a dichlorobenzyl-substituted dihydropyridine ring instead of piperidine.

- Properties : The dichlorophenyl group increases molecular weight (C₁₈H₁₃Cl₃N₂O₃S, MW: 463.73 g/mol) and may confer antimicrobial activity due to halogen-rich motifs.

N-Allyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide (Compound 30)

- Structure : Shares the thiazole and sulfonamide groups but includes an allyl substituent on the piperidine nitrogen.

- Synthesis : Prepared via allylation of the parent sulfonamide, demonstrating modular functionalization strategies for optimizing bioactivity.

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Flexibility : The piperidine-thiazole core allows diverse functionalization (e.g., allylation, benzoylation), enabling tailored pharmacokinetic profiles.

- Biological Activity : Thiazole-containing sulfonamides exhibit enhanced receptor binding compared to phenylalkyl derivatives (e.g., W-15), likely due to thiazole’s hydrogen-bonding capacity.

- Regulatory Status : Phenylethyl-substituted analogs like W-15 are regulated due to structural resemblance to opioids, whereas thiazole derivatives remain under preclinical investigation.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole-piperidine core via nucleophilic substitution or cyclization reactions .

- Step 2 : Sulfonamide coupling using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Key Variables :

- Temperature : Elevated temperatures (60–80°C) improve sulfonamide coupling efficiency but may degrade thermally sensitive intermediates .

- Catalysts : Palladium catalysts (e.g., Suzuki coupling) are critical for introducing aryl groups in advanced derivatives .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in functional group assignments?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 395.08) validates molecular formula .

- Infrared (IR) : Sulfonamide S=O stretches (1150–1250 cm⁻¹) and C-Cl stretches (750 cm⁻¹) .

Q. What preliminary structure-activity relationship (SAR) hypotheses can guide derivative design for biological testing?

- Thiazole Ring : Essential for binding to enzymes (e.g., kinase targets); replacing it with oxazole reduces activity .

- Piperidine Substituents : Bulky groups at the 4-position improve metabolic stability but may reduce solubility .

- Chlorophenyl Group : Electron-withdrawing groups enhance electrophilic reactivity, critical for covalent inhibitors .

Advanced Research Questions

Q. How can conflicting data between in vitro bioactivity and computational docking studies be resolved?

- Case Example : High IC₅₀ in kinase assays vs. strong binding affinity predicted by molecular dynamics.

- Possible Causes :

- Solubility Issues : Aggregation in aqueous buffers may mask true activity; use DLS (Dynamic Light Scattering) to confirm .

- Protein Flexibility : Docking models may overlook conformational changes; employ induced-fit docking or MD simulations .

- Off-Target Effects : Validate selectivity via kinome-wide profiling .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

Q. How can pharmacokinetic limitations (e.g., poor oral bioavailability) be addressed through structural modifications?

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce cLogP from 3.5 to <2.5, enhancing solubility .

- Prodrug Design : Mask sulfonamide as an ester for improved intestinal absorption .

- Cytochrome P450 Inhibition : Replace metabolically labile groups (e.g., methyl to trifluoromethyl) .

Q. What experimental approaches reconcile discrepancies in cytotoxicity data across cell lines?

- Mechanistic Studies :

- Measure ROS generation or mitochondrial membrane potential to differentiate apoptosis vs. necrosis .

- Use isogenic cell lines (e.g., p53 WT vs. KO) to assess genetic dependency .

- Microenvironment Factors : Test under hypoxic vs. normoxic conditions to mimic in vivo variability .

Q. How can crystallographic data inform the design of enantiomerically pure derivatives?

- X-ray Crystallography : Resolve binding modes of the racemic mixture to prioritize R- or S-enantiomer synthesis .

- Chiral Chromatography : Use amylose-based columns to separate enantiomers for individual activity testing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.